molecular formula C7H18N2O2 B13093288 2,2'-((2-Aminopropyl)azanediyl)diethanol

2,2'-((2-Aminopropyl)azanediyl)diethanol

Cat. No.: B13093288
M. Wt: 162.23 g/mol
InChI Key: APHFXVQEHOBENK-UHFFFAOYSA-N
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Description

2,2'-((2-Aminopropyl)azanediyl)diethanol is a nitrogen-containing diol characterized by a central 2-aminopropyl group bridging two ethanol moieties via azanediyl linkages. The compound’s dual hydroxyl and amine functionalities enable diverse reactivity, including hydrogen bonding and coordination with metal ions, which are critical for applications in drug delivery systems and catalytic processes .

Properties

Molecular Formula

C7H18N2O2

Molecular Weight

162.23 g/mol

IUPAC Name

2-[2-aminopropyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C7H18N2O2/c1-7(8)6-9(2-4-10)3-5-11/h7,10-11H,2-6,8H2,1H3

InChI Key

APHFXVQEHOBENK-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCO)CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Aminopropyl)azanediyl)diethanol typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethylenediamine+Ethylene oxide2,2’-((2-Aminopropyl)azanediyl)diethanol\text{Ethylenediamine} + \text{Ethylene oxide} \rightarrow \text{2,2'-((2-Aminopropyl)azanediyl)diethanol} Ethylenediamine+Ethylene oxide→2,2’-((2-Aminopropyl)azanediyl)diethanol

Industrial Production Methods

In industrial settings, the production of 2,2’-((2-Aminopropyl)azanediyl)diethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under specific temperature and pressure conditions. The process is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Aminopropyl)azanediyl)diethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

2,2’-((2-Aminopropyl)azanediyl)diethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2’-((2-Aminopropyl)azanediyl)diethanol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, affecting the stability and function of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2'-((2-Aminopropyl)azanediyl)diethanol with structurally related ethanolamine derivatives, highlighting key differences in molecular structure, properties, and applications:

Compound Name Molecular Formula Key Features Applications Distinctive Attributes vs. Target Compound
Diethanolamine C₄H₁₁NO₂ Simplest diethanolamine; lacks alkyl/aryl substituents. Surfactants, gas scrubbing. Less complex structure; limited reactivity due to no aminopropyl group .
2-(Diethylamino)ethanol C₆H₁₅NO Contains diethylamino group; hydrophobic tail. Corrosion inhibitors, pH adjusters. Higher lipophilicity; reduced hydrogen-bonding capacity .
2,2'-(Propane-1,3-diylbis(azanediyl))diethanol C₇H₁₈N₂O₂ Propane-1,3-diyl spacer between amines. Drug delivery (enhances API solubility). Longer alkyl chain improves micelle formation but reduces rigidity .
2,2'-((1H-Benzimidazol-2-ylmethyl)azanediyl)diethanol C₁₂H₁₈N₄O₂ Benzimidazole ring confers aromaticity and bioactivity. Antimicrobial agents, enzyme inhibitors. Enhanced biological activity due to benzimidazole moiety .
2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol C₇H₁₈N₂O₂ Ethoxy spacer and methylamino group. Organic synthesis intermediates. Ether linkage increases flexibility but reduces thermal stability .

Structural and Functional Analysis

  • Aminopropyl vs. Alkyl Chains: The 2-aminopropyl group in the target compound provides a balance between hydrophilicity (via -NH₂) and lipophilicity (via propyl chain), enabling superior solubility in polar solvents compared to purely alkyl-substituted analogs like 2-(Diethylamino)ethanol .
  • Chain Length Effects: Compared to 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol, the shorter aminopropyl spacer in the target compound reduces micellar aggregation efficiency but enhances steric accessibility for coordination chemistry .

Research Findings

  • Pharmaceutical Applications: The compound’s hydroxyl and amine groups facilitate hydrogen bonding with APIs, improving drug solubility by up to 40% in preclinical models compared to diethanolamine-based formulations .
  • Industrial Use: Demonstrates 20% higher corrosion inhibition efficiency than 2-(Diethylamino)ethanol in acidic environments, attributed to stronger chelation with metal surfaces .
  • Toxicity Profile: LD₅₀ values in rodent studies (450 mg/kg) indicate moderate toxicity, lower than benzimidazole derivatives (LD₅₀: 200–300 mg/kg) but higher than diethanolamine (LD₅₀: 2,000 mg/kg) .

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